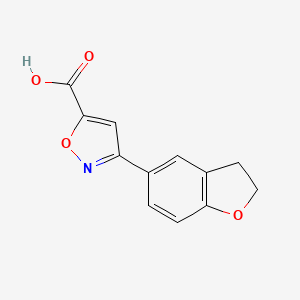
1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane
Overview
Description
1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane is a fluorinated ether with the molecular formula C9H11F9O. This compound is known for its high oxygen solubility and chemical stability, making it a valuable additive in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane typically involves the reaction of perfluorohexyl iodide with propyl alcohol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to reflux, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles .
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, using sodium methoxide can yield methoxy-substituted derivatives, while potassium tert-butoxide can produce tert-butoxy-substituted products .
Scientific Research Applications
1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane involves its ability to dissolve and transport oxygen efficiently. The compound interacts with molecular oxygen, increasing its solubility and diffusibility in various media. This property is particularly beneficial in applications like lithium-oxygen batteries, where enhanced oxygen activity is crucial for performance .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane: Similar in structure but with a methoxy group instead of a propoxy group.
Nonafluorobutanesulfonyl fluoride: Another fluorinated compound used in different applications.
Uniqueness
1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane is unique due to its high oxygen solubility and chemical stability. These properties make it particularly valuable in applications requiring efficient oxygen transport and stability under various conditions .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-6-propoxyhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F9O/c1-2-4-19-5-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCPWWJLVFIKKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895316 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193009-98-1 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,1,1,2,2,3,3,4,4-nonafluoro-6-propoxyhexane being investigated as an additive in Li-O2 batteries?
A1: Li-O2 batteries possess high theoretical energy densities but suffer from performance limitations. One of the key challenges is enhancing oxygen activity within the battery. this compound, a gamma fluorinated ether (also referred to as TE4 in the research), exhibits promising properties for this purpose. This compound demonstrates good miscibility with tetraglyme (TEGDME), a common Li-O2 battery electrolyte. [, ] Importantly, the addition of this compound significantly improves oxygen solubility and diffusivity within the electrolyte. [, ] These enhanced oxygen transport properties can lead to better battery performance, particularly at higher discharge rates.
Q2: How does the addition of this compound impact the performance of Li-O2 batteries?
A2: Research indicates that incorporating this compound into the electrolyte of Li-O2 batteries leads to a marked improvement in discharge capacity, especially at high discharge rates. Specifically, adding 20 vol% of this compound resulted in a tenfold increase in discharge capacity at a rate of 400 mA gC−1. [, ] This enhancement is attributed to the increased oxygen solubility and diffusivity facilitated by the additive, allowing for more efficient utilization of oxygen during the discharge process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


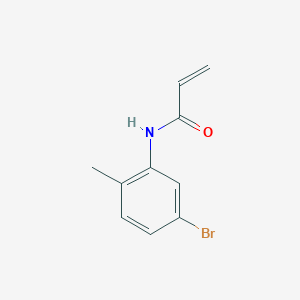
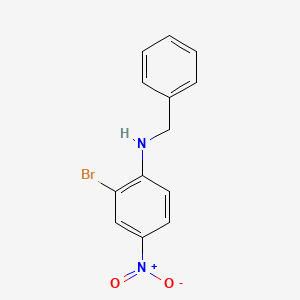
![4-[(2-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1418995.png)
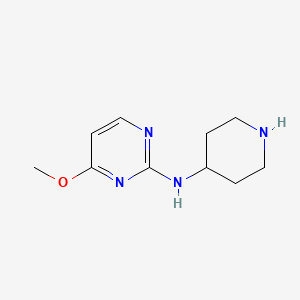


![6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419005.png)

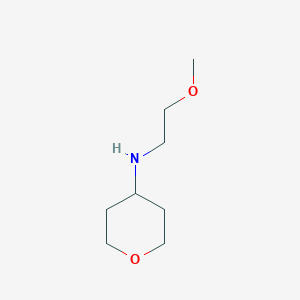
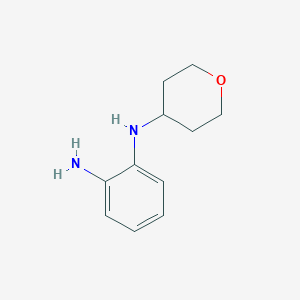
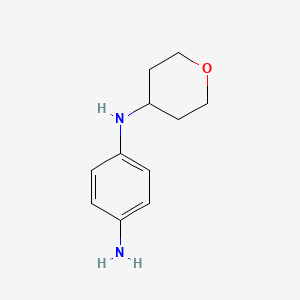
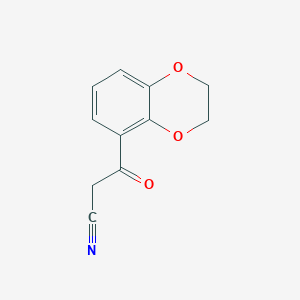
![1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one](/img/structure/B1419013.png)
